Hydroquinine 2,5-diphenyl-4,6-pyri-midinediyl diether

Description

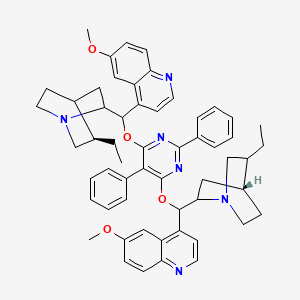

Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether (abbreviated as (DHQ)₂Pyr) is a chiral, bifunctional organocatalyst derived from the cinchona alkaloid hydroquinine. Its molecular formula is C₅₆H₆₀N₆O₄ (MW: 881.11 g/mol), and it is identified by the CAS registry number 149820-65-5 . The compound features a pyrimidine core substituted with two phenyl groups at positions 2 and 5, linked to hydroquinine moieties via ether bonds. This structural configuration enables its application in asymmetric catalysis, particularly in enantioselective transformations such as dihydroxylations, fluorinations, and desymmetrization reactions .

(DHQ)₂Pyr is commercially available with a purity of 97% and is widely used in academic and industrial research due to its ability to induce high enantiomeric excess (ee) in stereoselective syntheses .

Properties

Molecular Formula |

C56H60N6O4 |

|---|---|

Molecular Weight |

881.1 g/mol |

IUPAC Name |

4-[[(4R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline |

InChI |

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36?,39?,40+,49?,50?,52?,53?/m0/s1 |

InChI Key |

SWKRDCRSJPRVNF-ONNCTBKASA-N |

Isomeric SMILES |

CC[C@H]1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7C[C@H]8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

The synthesis of Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether typically involves multi-step organic reactions. Common methods include condensation and etherification.

- Condensation Reactions Starting from hydroquinone and pyrimidine derivatives, condensation reactions can yield the desired structure.

- Etherification Etherification involves forming an ether bond between two molecules, which could be used to link the hydroquinone and pyrimidine moieties.

1.2 Detailed Synthesis of Hydroquinone Derivatives

- Monosubstituted Hydroquinones These are prepared following a procedure involving the reaction of 1,4-cyclohexanedione and an appropriate aldehyde in the presence of lithium chloride either in 1,3-dimethyl-2-imidazolidinone (DMI) at 160-170°C or in refluxing pyridine to yield the desired product.

- Unsymmetrically Disubstituted Hydroquinones These are synthesized by reacting 4-nitrobenzylhydroquinone with an appropriate alcohol in the presence of concentrated sulfuric acid and glacial acetic acid.

- Symmetrically Disubstituted Hydroquinones These are prepared from hydroquinone by reaction with slightly more than two equivalents of alcohol under acidic conditions.

- 2,5-Diallylhydroquinone This compound is prepared by reacting 1,4-bis(allyloxy)benzene with diethyl aluminum chloride in hexane-heptane, followed by quenching with diluted aqueous hydrochloric acid (HCl).

Chemical Reactivity

The chemical reactivity of hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether can be explored through several types of reactions. Key reactions include:

- Antioxidant Reactions Reactions that involve the scavenging of free radicals due to its hydroquinone components.

- Electrophilic and Nucleophilic Reactions Reactions involving the pyrimidine ring, which can undergo electrophilic or nucleophilic substitutions depending on the reaction conditions.

- Hydrolysis Cleavage of the ether linkages under acidic or basic conditions.

These reactions are significant for understanding the compound's behavior in biological systems and its potential modifications for enhanced activity.

Data Tables

3.1 Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Hydroquinone | Simple dihydroxybenzene | Widely used skin lightener but less complex. |

| 2,5-Diphenylhydroquinone | Similar hydroquinone structure | Lacks the pyrimidine component. |

| Phenolic Compounds | General class of compounds with phenolic rings | Varies in biological activity; less specific. |

| Pyrimidine Derivatives | Contains pyrimidine but not linked to hydroquinone | May not exhibit similar antioxidant properties. |

Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether stands out due to its dual functionality as both an antioxidant and a potential skin-lightening agent while incorporating a unique pyrimidine linkage that enhances its chemical properties.

3.2 Selected Hydroquinones and their NMR Data

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |

|---|---|---|

| 2-(2-Furanylmethyl)hydroquinone | δ 3.79 (s, 2H), 6.04 (bs, 1H), 6.35-6.46 (m, 3H), 6.60 (d, J = 8 Hz, 1H), 7.51 (s, 1H), 8.58 (s, 1H, exchangeable with D2O), 8.70 (s, 1H, exchangeable with D2O). | δ 28.3, 106.7, 110.9, 114.3, 116.1, 116.9, 125.5, 142.0, 147.8, 150.2, 154.7. |

| 2,5-Di-tert-amylhydroquinone | δ 0.66 (t, J = 7.8 Hz, 6H), 1.31 (s, 12 H), 1.80 (qr, J = 7.8 Hz, 4H), 4.32 (bs, 2H, exchangeable with D2O), 6.49 (s, 2H). | δ 9.60, 27.61, 33.37, 37.67, 116.90, 132.61, 147.31. |

| 2,5-diallylhydroquinone | δ 3.42 (m, 4H), 4.60 (bs, 2H), 5.00-5.10 (m, 4H), 5.96 (m, 2H), 6.63 (s, 2H). | δ 30.86, 114.65, 115.79, 125.32, 136.05, 148.30. |

Biological Activities and Applications

Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether exhibits various biological activities that make it a subject of interest in medicinal chemistry:

- Antioxidant Properties Capable of neutralizing free radicals, which is beneficial in preventing oxidative stress.

- Skin-Lightening Effects Potential to reduce skin pigmentation, making it useful in cosmetics.

- SERCA Inhibition Some hydroquinone derivatives are known to inhibit SERCA, suggesting potential therapeutic applications.

It has several applications across different domains:

- Pharmaceuticals As a building block for developing new drugs.

- Cosmetics In formulations for skin care due to its antioxidant and skin-lightening properties.

- Research Used in chemical research for studying molecular interactions and biological activities.

Interaction Studies

Interaction studies are essential for understanding how hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether interacts with biological systems. Notable interactions include:

- Protein Binding Interactions with proteins that can affect its bioavailability and efficacy.

- Cellular Uptake Mechanisms of how the compound enters cells, influencing its intracellular activity.

Chemical Reactions Analysis

Types of Reactions

Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to its hydroquinine form.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include dialkyl azodicarboxylates for amination and various oxidizing agents for oxidation reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like methanol .

Major Products Formed

The major products formed from these reactions include highly functionalized amine compounds and quinone derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether involves its role as a ligand in catalytic reactions. It forms a chiral environment around the substrate, facilitating enantioselective reactions with electrophiles . This interaction is crucial for the synthesis of chiral compounds with high enantiomeric purity.

Comparison with Similar Compounds

(DHQ)₂Pyr belongs to a family of cinchona alkaloid-derived catalysts. Below is a detailed comparison with structurally and functionally related compounds:

Key Structural Analogs

(DHQ)₂Phal (Hydroquinine 1,4-Phthalazinediyl Diether):

- Contains a phthalazine core instead of pyrimidine.

- Exhibits moderate enantioselectivity in asymmetric dihydroxylation (AD) reactions but is less effective than (DHQ)₂Pyr in certain desymmetrization processes .

(DHQD)₂Pyr (Hydroquinidine-2,5-Diphenyl-4,6-Pyrimidinediyl Diether):

- The hydroquinidine-based enantiomer of (DHQ)₂Pyr.

- Demonstrates complementary enantioselectivity; for example, in fluorination reactions, (DHQD)₂Pyr achieves higher ee values compared to (DHQ)₂Pyr (Table 1) .

(DHQ)₂AQN (Hydroquinine Anthraquinone-1,4-Diyl Diether): Features an anthraquinone backbone. Primarily used in Sharpless asymmetric dihydroxylations but shows lower activity in intramolecular Rauhut–Currier reactions compared to (DHQ)₂Pyr .

Hydroquinine 4-Chlorobenzoate (DHQ-4Cl-Bz): A simpler, monofunctional catalyst. Lacks the pyrimidine backbone, resulting in reduced stereocontrol in complex transformations .

Performance in Catalytic Reactions

Table 1: Comparative Catalytic Performance of (DHQ)₂Pyr and Analogs

Mechanistic Advantages and Limitations

- Strengths of (DHQ)₂Pyr :

- Limitations :

Industrial and Pharmaceutical Relevance

- (DHQ)₂Pyr in Drug Synthesis :

- Cost and Availability :

- Priced at $1,129 per gram (97% purity), comparable to other cinchona-derived catalysts like (DHQ)₂Phal .

Q & A

Basic: What are the standard synthetic protocols for Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, and how is purity ensured?

The synthesis of (DHQ)₂PYR involves modifying hydroquinine through regioselective etherification with 2,5-diphenylpyrimidine-4,6-diol derivatives. Key steps include protecting group strategies to ensure selectivity and chromatographic purification. Purity is validated via HPLC and NMR spectroscopy, with commercial batches typically achieving ≥97% purity (CAS 149820-65-5) .

Basic: What structural features define (DHQ)₂PYR, and how are they characterized?

The molecule (C₅₆H₆₀N₆O₄) contains two hydroquinine units linked via a pyrimidine-diyl diether core. Structural confirmation relies on:

- X-ray crystallography for stereochemical assignment.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- ¹H/¹³C NMR to resolve quinoline and pyrimidine proton environments .

Basic: What role does (DHQ)₂PYR play in asymmetric catalysis?

(DHQ)₂PYR acts as a chiral Lewis base catalyst in enantioselective transformations, such as:

- Desymmetrization of cyclohexadienones via Rauhut–Currier reactions (e.g., 71–90% yield, 80–94% ee) .

- Allylic hydroxylation of Morita-Baylis-Hillman carbonates .

- [4+2] Annulations of γ-butenolides, achieving diastereodivergence .

Advanced: How are reaction conditions optimized for high enantiomeric excess (ee) using (DHQ)₂PYR?

Optimization strategies include:

- Solvent screening : Dichloromethane (DCM) often enhances enantioselectivity due to polarity effects .

- Catalyst loading : 10 mol% is typical, but reduced loading (0.5–1 mol%) can maintain efficiency in cooperative systems .

- Additives : Lewis acids (e.g., Bi(OTf)₃) synergize with (DHQ)₂PYR to stabilize zwitterionic intermediates, improving ee (e.g., 90% ee in β-sultone synthesis) .

Advanced: How can contradictory yield and ee data in (DHQ)₂PYR-catalyzed reactions be resolved?

Contradictions arise from:

- Substrate steric effects : Bulky substituents (e.g., i-Pr vs. Me) reduce yields (35–58%) due to hindered transition states .

- Reaction time : Extended durations may degrade sensitive intermediates, lowering ee.

- Analytical validation : Cross-checking ee via chiral HPLC and circular dichroism (CD) ensures accuracy .

Advanced: What mechanisms underlie cooperative catalysis between (DHQ)₂PYR and Lewis acids?

(DHQ)₂PYR activates nucleophilic intermediates (e.g., sulfene-amine adducts), while Lewis acids (Bi(OTf)₃) stabilize electrophilic partners. This dual activation lowers energy barriers and enhances stereocontrol, as demonstrated in β-sultone synthesis (90% ee) .

Basic: Which analytical methods are critical for ee determination in (DHQ)₂PYR-catalyzed reactions?

- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB .

- NMR with chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomeric signals.

- Polarimetry : Measures optical rotation for rapid ee estimation .

Advanced: How do solvent polarity and temperature affect (DHQ)₂PYR’s catalytic performance?

- Polar aprotic solvents (e.g., DCM) improve solubility and transition-state organization, boosting ee (e.g., 94% ee in annulations) .

- Low temperatures (0–20°C) reduce side reactions but may slow kinetics. Kinetic profiling identifies optimal balances .

Advanced: What are the limitations of (DHQ)₂PYR in organocatalysis?

- Substrate scope : Poor performance with highly electron-deficient or sterically hindered substrates .

- Moisture sensitivity : Requires anhydrous conditions to prevent catalyst deactivation.

- Scalability : High catalyst loadings (10 mol%) challenge industrial use, but cooperative systems mitigate this .

Advanced: How is computational modeling used to study (DHQ)₂PYR’s enantioselectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.